D-Phenothrin

Description

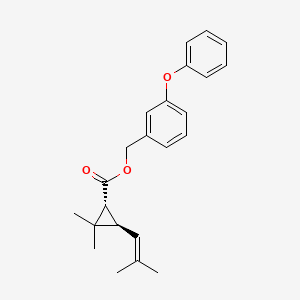

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-phenoxyphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O3/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3/t20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNFWQZLDJGRLK-RTWAWAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O3 | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058347 | |

| Record name | Phenothrin [(1R)-trans- isomer] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

PALE YELLOW-TO-YELLOW-BROWN LIQUID. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.06 | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

26046-85-5, 51186-86-8, 26002-80-2 | |

| Record name | (-)-trans-Phenothrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26046-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-trans-Phenothrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026046855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (3-phenoxyphenyl)methyl ester, trans-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051186868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenothrin [(1R)-trans- isomer] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenoxybenzyl (1R-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOTHRIN, TRANS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JX527V7HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

D-Phenothrin: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to D-Phenothrin, a synthetic pyrethroid insecticide. It covers its core chemical structure, physicochemical and toxicological properties, mechanism of action, and relevant experimental methodologies. The information is intended for professionals in research, science, and drug development who require a detailed understanding of this compound.

Chemical Identity and Structure

This compound, also known as sumithrin, is a Type I synthetic pyrethroid insecticide, which are synthetic chemicals modeled after the natural insecticidal components of pyrethrum from chrysanthemum flowers.[1] First synthesized in 1969, it is chemically identified as 3-phenoxybenzyl (1R)-cis,trans-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate.[1][2][3]

Phenothrin (B69414) itself is a racemic mixture of four stereoisomers. This compound is a specific, more active isomeric mixture containing at least 95% of the (1R)-isomers, with a typical ratio of 1:4 for the 1R-cis and 1R-trans isomers, respectively.[1][2][4] The (1R)-trans isomer is the most insecticidally active.[3]

-

IUPAC Name: (3-phenoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate[4]

-

Chemical Formula: C₂₃H₂₆O₃[4]

Caption: Simplified representation of this compound's key functional groups.

Physicochemical Properties

This compound is a pale yellow to yellow-brown viscous liquid with a faint characteristic odor.[2][3][5] It is characterized by its low water solubility and high lipophilicity, as indicated by its high octanol-water partition coefficient.[1] This lipophilic nature allows it to be readily absorbed into the fatty tissues of organisms.[1] The compound is stable in neutral or weakly acidic media but is hydrolyzed by alkalis and is unstable to light.[6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Pale yellow to yellow-brown viscous liquid | [2][3][5] |

| Boiling Point | >290 °C | [3][5] |

| Density | 1.058 - 1.061 g/mL (at 20-25°C) | [2][3] |

| Vapor Pressure | 1.43 x 10⁻⁷ mmHg (at 21°C) | [1] |

| Water Solubility | <9.7 µg/L (at 25°C) | [1][8] |

| Solubility in Organic Solvents | Soluble in hexane (B92381), acetone (B3395972), methanol, xylene, chloroform | [2][5] |

| Octanol-Water Partition Coefficient (Log Kₒw) | 6.01 | [1][5] |

| Henry's Law Constant | 6.80 x 10⁻⁶ atm·m³/mol | [1] |

Synthesis and Manufacturing

The synthesis of phenothrin involves an esterification reaction. A cyclopropane carboxylic acid derivative, typically derived from chrysanthemic acid, is combined with 3-phenoxybenzyl alcohol.[4] This reaction is generally conducted under controlled temperature conditions in the presence of a base catalyst and an organic solvent to form the defining ester bond.[4] Purification steps, such as distillation or crystallization, are then required to isolate the desired isomeric forms that constitute this compound.[4]

Caption: General workflow for the synthesis of this compound.

Mechanism of Action

As a Type I pyrethroid, this compound exerts its insecticidal effect by acting as a potent neurotoxin.[1][9] Its primary target is the voltage-gated sodium channels located in the nerve cell membranes of insects.[1][10]

The mechanism involves the following steps:

-

This compound binds to the sodium channels.[10]

-

This binding alters the channel's normal function, prolonging the time they remain in an open state after a nerve impulse (action potential).[1][10]

-

The delayed closure leads to an excessive influx of sodium ions into the neuron.[10]

-

This results in repetitive nerve discharges, causing hyperexcitation of the nervous system.[1]

-

The constant nerve stimulation leads to loss of motor control, paralysis, and ultimately, the death of the insect.[9][10]

Mammals are generally less susceptible to this compound's effects due to several factors, including higher body temperatures (which weaken the binding to sodium channels), larger body size, and more efficient metabolic degradation of the compound.[1][11]

Caption: this compound's neurotoxic mechanism of action on insect sodium channels.

Metabolism and Toxicokinetics

In mammals, this compound is rapidly absorbed following ingestion and distributed primarily to fatty tissues due to its lipophilic nature.[1] Dermal absorption is poor.[1][3] The compound is quickly metabolized and excreted, primarily within 24-48 hours.[1]

The major metabolic pathways involve:

-

Ester Hydrolysis: The primary degradation route is the cleavage of the ester bond, which separates the molecule into its constituent acid and alcohol parts.[1][3]

-

Oxidation: This is followed by oxidation at various positions, particularly at the 4'-position of the 3-phenoxybenzyl alcohol moiety to form 3-(4'-hydroxy) phenoxybenzoic acid, and on the isobutenyl group of the chrysanthemic acid moiety.[1][2]

-

Conjugation: The resulting metabolites undergo conjugation reactions (e.g., with sulfates or glucuronides) to increase their water solubility and facilitate excretion in urine and feces.[1][6]

The cis-isomer is more resistant to ester cleavage than the trans-isomer, leading to a higher proportion of ester-form metabolites being excreted in the feces for the cis-isomer.[2]

Caption: Major metabolic pathways of this compound in mammals.

Toxicological Profile

This compound exhibits low acute toxicity to mammals via oral and dermal routes of exposure.[1][5] Signs of acute neurotoxicity in animal studies at high doses can include tremors, convulsive twitching, and increased sensitivity to stimuli.[1] Dermal exposure in humans can lead to temporary skin sensations (paresthesia) like tingling or burning, which typically resolve without irritation.[1][11]

Table 2: Acute Toxicity Data for this compound

| Endpoint | Species | Value | Reference |

| Acute Oral LD₅₀ | Rat | >5,000 mg/kg | [1][5] |

| Acute Dermal LD₅₀ | Rat | >2,000 mg/kg (>5,000 mg/kg also reported) | [1][5] |

| Acute Inhalation LC₅₀ (4-hour) | Rat | >2.10 mg/L | [5] |

| Skin Irritation | Rabbit/Guinea Pig | Not an irritant or sensitizer | [1][5] |

| Eye Irritation | Rabbit | Mild irritant | [1][5] |

While having low mammalian toxicity, this compound is very highly toxic to fish and aquatic invertebrates.[1][3] It is also highly toxic to honey bees.[11]

Experimental Protocols & Analytical Methods

The analysis of this compound in various matrices typically relies on chromatographic techniques. Gas chromatography (GC) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are common methods.

Protocol: this compound Residue Analysis in Soil by GC-MS

This protocol is a generalized summary based on established methodologies for pyrethroid analysis in environmental samples.[12]

1. Sample Preparation and Extraction:

- Weigh a homogenized soil sample (e.g., 20 g) into a centrifuge tube.

- Add an extraction solvent, such as acetone or a mixture of acetone and dichloromethane.

- Vortex mix and sonicate or shake horizontally to ensure thorough extraction of the analyte from the soil matrix.

- Centrifuge the sample to separate the soil from the solvent extract.

- Collect the supernatant (the liquid extract). Repeat the extraction process on the soil pellet for exhaustive recovery.

- Combine the supernatants.

2. Extract Cleanup:

- The combined extract may require cleanup to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) with a cartridge, such as Florisil.

- Activate the Florisil by heating (e.g., at 130°C overnight).[12]

- Pass the solvent extract through the conditioned cartridge.

- Elute the this compound using an appropriate solvent or solvent mixture (e.g., acetone/hexane).

3. Concentration and Reconstitution:

- Concentrate the cleaned eluate to a small volume (e.g., ~2 mL) using a rotary evaporator at a controlled temperature (e.g., <35°C).[13]

- Transfer the concentrate to a smaller vial and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the final residue in a precise volume (e.g., 1.0 mL) of a suitable solvent for GC analysis, such as toluene.[12]

4. GC-MS Instrumental Analysis:

- Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis (e.g., Optima 5-MS or similar).[12]

- Injector: Use a split/splitless injector. An injection volume of 1-2 µL is typical.[12]

- Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[12]

- Oven Temperature Program: A programmed temperature ramp is used to separate the isomers and other components. An example program could be: start at 95°C, ramp at 15°C/min to 250°C, then ramp at 10°C/min to 275°C and hold.[12]

- Mass Spectrometer (MS): Operate in Selected Ion Monitoring (SIM) or tandem MS (MS/MS) mode for high selectivity and sensitivity. Monitor characteristic ions for both cis- and trans-phenothrin.

- Quantification: Create a calibration curve using certified analytical standards of cis- and trans-phenothrin at various concentrations. Quantify the sample peaks by comparing their area to the calibration curve.

Start [label="Soil Sample", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Extract [label="Solvent Extraction\n(e.g., Acetone)"];

Cleanup [label="Solid-Phase Extraction\nCleanup (e.g., Florisil)"];

Concentrate [label="Concentration\n(Rotary Evaporator & Nitrogen Stream)"];

Reconstitute [label="Reconstitution\n(e.g., Toluene)"];

Analysis [label="GC-MS Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Extract;

Extract -> Cleanup;

Cleanup -> Concentrate;

Concentrate -> Reconstitute;

Reconstitute -> Analysis;

}

Caption: Typical experimental workflow for this compound analysis in soil.

Protocol: this compound Analysis in Water by LC-MS/MS

This protocol is a generalized summary based on established methodologies for pyrethroid analysis in aqueous samples.[13]

1. Sample Preparation and Extraction:

- Take a measured volume of a water sample (e.g., 500 mL) in a separatory funnel.

- Perform a liquid-liquid extraction (LLE) by adding an immiscible organic solvent like n-hexane.

- Shake vigorously for 1-2 minutes and allow the layers to separate.

- Collect the organic (n-hexane) layer.

- Repeat the extraction on the aqueous layer with fresh n-hexane to ensure complete recovery.

2. Solvent Exchange and Concentration:

- Combine the hexane extracts in a round-bottom flask.

- Concentrate the volume to ~2 mL using a rotary evaporator (<35°C).[13]

- Add a keeper solvent like acetone and continue to concentrate to ~5 mL. This step helps in the removal of the less polar hexane.[13]

- Transfer the extract to a centrifuge tube and evaporate to complete dryness under a nitrogen stream at room temperature.[13]

3. Reconstitution:

- Reconstitute the dry residue in a precise volume of a solvent mixture compatible with reverse-phase LC, such as acetonitrile (B52724) and water (e.g., 80:20 v/v).[13]

- Vortex and sonicate to ensure the analyte is fully dissolved.

4. LC-MS/MS Instrumental Analysis:

- Liquid Chromatograph (LC): An HPLC or UPLC system with a reverse-phase column (e.g., C18).[13]

- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

- Mass Spectrometer (MS): A tandem quadrupole mass spectrometer operating with an electrospray ionization (ESI) source in positive ion mode.

- Detection: Use Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.

- Quantification: Generate an external calibration curve with analytical standards prepared in the mobile phase or a matrix-matched solvent to quantify the analyte in the samples.

References

- 1. This compound Technical Fact Sheet [npic.orst.edu]

- 2. Phenothrin, d- (EHC 96, 1990) [inchem.org]

- 3. This compound (UK PID) [inchem.org]

- 4. This compound (Ref: OMS 1809) [sitem.herts.ac.uk]

- 5. This compound ,China this compound Manufacturer,Supplier & Factory - SHANGHAI SKYBLUE CHEMICAL CO.,LTD. [skybluechem.com]

- 6. Phenothrin | C23H26O3 | CID 4767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. endura.it [endura.it]

- 8. extranet.who.int [extranet.who.int]

- 9. nbinno.com [nbinno.com]

- 10. What is the mechanism of Phenothrin? [synapse.patsnap.com]

- 11. massnrc.org [massnrc.org]

- 12. epa.gov [epa.gov]

- 13. epa.gov [epa.gov]

An In-depth Technical Guide to the Synthesis of (1R,cis,trans)-Phenothrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,cis,trans)-Phenothrin, a key synthetic pyrethroid insecticide, is valued for its potent insecticidal activity and relatively low mammalian toxicity. Its synthesis is a multi-step process culminating in the esterification of a specific stereoisomer of chrysanthemic acid with 3-phenoxybenzyl alcohol. This technical guide provides a detailed overview of the synthesis pathway, including experimental protocols for the preparation of key precursors and the final active ingredient. Quantitative data is summarized in structured tables, and key chemical transformations and workflows are illustrated with diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the process for researchers and professionals in the field of drug development and chemical synthesis.

Introduction

Phenothrin, also known as sumithrin, is a synthetic pyrethroid insecticide first synthesized in 1969.[1] It exists as a mixture of four stereoisomers. The d-phenothrin variant is a refined mixture containing at least 95% of the (1R) isomers, typically in a 1:4 ratio of cis to trans.[2][3] This guide focuses on the synthesis of (1R,cis,trans)-phenothrin, which involves the stereoselective synthesis of the (1R)-trans-chrysanthemic acid moiety and its subsequent esterification with 3-phenoxybenzyl alcohol.

Overall Synthesis Pathway

The synthesis of (1R,cis,trans)-phenothrin can be conceptually divided into three main stages:

-

Synthesis of (1R)-trans-Chrysanthemic Acid: This is a critical step that determines the stereochemistry of the final product.

-

Synthesis of 3-Phenoxybenzyl Alcohol: The alcohol component of the final ester.

-

Esterification: The coupling of (1R)-trans-chrysanthemic acid (typically as its acid chloride derivative) with 3-phenoxybenzyl alcohol to yield (1R,cis,trans)-phenothrin.

References

- 1. CN102718648A - Preparation technology of DV-chrysanthemyl chloride with cis-trans ratio of 80:20-25:75 - Google Patents [patents.google.com]

- 2. Chrysanthemoyl chloride|lookchem [lookchem.com]

- 3. Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Mechanism of Action of D-Phenothrin on Insect Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Phenothrin, a Type I synthetic pyrethroid insecticide, exerts its potent neurotoxic effects on insects by targeting voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials in the insect nervous system. This compound modifies the gating kinetics of insect VGSCs, leading to prolonged channel opening, neuronal hyperexcitability, paralysis, and eventual death of the insect. This technical guide provides a comprehensive overview of the molecular mechanism of this compound's action, including its effects on channel gating, the nature of its binding site, and detailed protocols for key experimental techniques used to study these interactions. While specific quantitative data for this compound is limited, this guide draws upon established knowledge of Type I pyrethroids to provide a robust framework for understanding its mechanism of action.

Introduction to this compound and Insect Voltage-Gated Sodium Channels

This compound is a synthetic pyrethroid modeled after the natural insecticides, pyrethrins, found in chrysanthemum flowers.[1] As a Type I pyrethroid, it lacks the α-cyano group present in Type II pyrethroids.[1] This structural difference results in distinct toxicological profiles.

Insect voltage-gated sodium channels are transmembrane proteins composed of a large α-subunit and smaller auxiliary β-subunits. The α-subunit forms the ion-conducting pore and contains the voltage-sensing domains and the binding sites for various neurotoxins, including pyrethroids.[2] These channels cycle through three main conformational states: resting (closed), open (conducting Na+ ions), and inactivated (closed and non-conducting). The precise control of these states is fundamental for normal nerve impulse transmission.[2]

Molecular Mechanism of Action

The primary mechanism of action of this compound is the disruption of the normal gating function of insect VGSCs.[1][3] This disruption manifests as a significant prolongation of the open state of the channel.[2]

Effects on Sodium Channel Gating Kinetics

This compound modifies the gating kinetics of insect sodium channels in two primary ways:

-

Slowing of Inactivation: The transition from the open state to the inactivated state is significantly delayed. This results in a persistent inward sodium current during membrane depolarization.[4]

-

Slowing of Deactivation: The closing of the channel upon membrane repolarization is also slowed. This leads to a characteristic "tail current" of sodium ions flowing into the neuron after the action potential.[2][5]

This prolonged influx of sodium ions leads to a state of neuronal hyperexcitability, characterized by repetitive firing of action potentials, which ultimately results in paralysis and death of the insect.[1]

State-Dependent Binding

The interaction of pyrethroids, including this compound, with insect sodium channels is state-dependent. There is a strong preference for binding to the open state of the channel.[2] This "use-dependent" action means that the effect of the insecticide is more pronounced in active neurons where sodium channels are frequently opening.[6]

The Pyrethroid Binding Site on Insect Sodium Channels

Molecular modeling and site-directed mutagenesis studies have identified the pyrethroid binding site as a hydrophobic pocket on the α-subunit of the insect sodium channel.[7] It is believed that pyrethroids bind to a receptor site formed at the interface of different domains of the channel protein. Specifically, residues in the S4-S5 linker of domain II and the S5 and S6 segments of domains II and III are implicated in forming the pyrethroid receptor site.[6]

Recent research suggests the existence of two distinct pyrethroid binding sites, termed PyR1 and PyR2, which may act in concert to stabilize the open state of the channel.[8][9]

Quantitative Analysis of this compound's Effects

While specific quantitative data for this compound are scarce in the literature, data from other Type I pyrethroids, such as permethrin, can provide a comparative framework. The potency of pyrethroids is often quantified by their effective concentration (EC50) for inducing tail currents or modifying channel kinetics.

| Parameter | Pyrethroid (Type I) | Insect Species | Preparation | Value | Reference |

| EC50 (Tail Current) | Permethrin | Apis mellifera (Honeybee) | Antennal Lobe Neurons | ~10 µM | [10] |

| Percentage of Modified Channels | Permethrin (10 µM) | Apis mellifera (Honeybee) | Olfactory Receptor Neurons | ~20% | [11] |

Note: This table presents representative data for a Type I pyrethroid to illustrate the typical range of potency. Specific values for this compound may vary.

Experimental Protocols

The study of this compound's action on insect sodium channels relies on a combination of electrophysiological and molecular techniques.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This technique is widely used to study the function of heterologously expressed ion channels.

Methodology:

-

Preparation of Xenopus Oocytes: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes manually or enzymatically.

-

cRNA Injection: Synthesize capped RNA (cRNA) encoding the insect sodium channel α-subunit (e.g., from Drosophila melanogaster (para) or Blattella germanica (BgNav)) and an auxiliary subunit (e.g., tipE) in vitro.[3] Inject the cRNA mixture into the oocytes.

-

Incubation: Incubate the injected oocytes for 2-7 days to allow for channel expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber perfused with a suitable recording solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.[12][13]

-

Use a voltage-clamp amplifier to control the membrane potential and record the resulting sodium currents.

-

-

Voltage Protocol for Measuring Pyrethroid Effects:

-

Hold the oocyte at a hyperpolarized potential (e.g., -120 mV).

-

Apply a depolarizing pulse (e.g., to -10 mV for 5-500 ms) to activate the sodium channels.[2]

-

To study use-dependent effects, a train of short depolarizing pulses (e.g., 100 pulses of 5 ms (B15284909) duration) can be used.[2][3]

-

Repolarize the membrane to the holding potential and record the slowly decaying tail current.

-

-

Data Analysis: Measure the peak sodium current, the sustained current at the end of the depolarization, and the amplitude and decay kinetics of the tail current.[3] Construct concentration-response curves to determine the EC50 of this compound. The percentage of modified channels can be calculated using the following equation[3][10]: % Modification = [(Itail / (Vh - ENa)) / (INa / (Vt - ENa))] * 100 where Itail is the maximal tail current amplitude, Vh is the holding potential, ENa is the reversal potential for sodium, INa is the peak sodium current before pyrethroid application, and Vt is the test potential.

Patch-Clamp Electrophysiology

This technique allows for the recording of currents from a small patch of membrane or the whole cell.

Methodology:

-

Cell Preparation: Use cultured insect neurons or cell lines expressing the insect sodium channel of interest.

-

Recording Configuration:

-

Whole-Cell: A glass micropipette is sealed onto the cell membrane, and the membrane patch is ruptured to allow electrical access to the entire cell.

-

Cell-Attached: A tight seal is formed between the micropipette and the cell membrane, allowing the recording of single-channel currents.

-

-

Voltage Protocols and Data Analysis: Similar voltage protocols to TEVC are used to elicit and measure sodium currents and their modification by this compound. Single-channel recordings can provide detailed information about the open and closed times of individual channels.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues involved in this compound binding and action.

Methodology:

-

Plasmid Preparation: Clone the cDNA of the insect sodium channel α-subunit into a suitable plasmid vector.

-

Mutagenesis: Use a commercial site-directed mutagenesis kit or a PCR-based method to introduce specific point mutations, deletions, or insertions into the sodium channel gene.[14] This involves designing primers containing the desired mutation.

-

Verification: Sequence the mutated plasmid to confirm the presence of the desired mutation and the absence of any unintended mutations.

-

Functional Expression and Analysis: Express the mutated channel in Xenopus oocytes or a suitable cell line and use TEVC or patch-clamp to assess the effect of the mutation on the channel's sensitivity to this compound. A loss or reduction in sensitivity suggests that the mutated residue is important for pyrethroid binding or action.[3]

Radioligand Binding Assays

These assays are used to measure the binding affinity (Kd) of this compound to its receptor site. Due to the high lipophilicity of pyrethroids, direct binding assays are challenging.[2] Competition binding assays with a known radiolabeled ligand that binds to the sodium channel are more common.

Methodology:

-

Membrane Preparation:

-

Competition Binding Assay:

-

Incubate the membrane preparation with a fixed concentration of a radiolabeled sodium channel ligand (e.g., [³H]-saxitoxin or [³H]-batrachotoxin) and varying concentrations of unlabeled this compound.[11][18]

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Caption: this compound's action on insect sodium channels.

Experimental Workflow for Electrophysiological Analysis

Caption: Workflow for analyzing this compound's effects.

Conclusion

This compound is a potent insecticide that acts by modifying the function of insect voltage-gated sodium channels. Its ability to prolong the open state of these channels leads to neuronal hyperexcitability and the subsequent paralysis and death of the insect. The preferential binding of this compound to the open state of the channel highlights a use-dependent mechanism of action. While specific quantitative data for this compound remains an area for further investigation, the experimental protocols outlined in this guide provide a robust framework for researchers to elucidate the precise molecular interactions and kinetic effects of this and other pyrethroid insecticides. A deeper understanding of these mechanisms is crucial for the development of novel and more effective insect control strategies and for managing the growing challenge of insecticide resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insect sodium channels and insecticide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Characterization of two kdr mutations at predicted pyrethroid receptor site 2 in the sodium channels of Aedes aegypti and Nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 13. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 14. shivajicollege.ac.in [shivajicollege.ac.in]

- 15. Preparation of Synaptic Plasma Membrane and Postsynaptic Density Proteins Using a Discontinuous Sucrose Gradient - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preparation of Synaptosomal Plasma Membranes by Subcellular Fractionation | Springer Nature Experiments [experiments.springernature.com]

- 17. Preparation of chick brain synaptosomes and synaptosomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structural basis for saxitoxin congener binding and neutralization by anuran saxiphilins - PMC [pmc.ncbi.nlm.nih.gov]

D-Phenothrin stereoisomers and insecticidal activity

A Technical Guide on D-Phenothrin Stereoisomers and Insecticidal Activity

Executive Summary

This compound is a widely used synthetic pyrethroid insecticide valued for its rapid knockdown of pests and low mammalian toxicity. Its insecticidal efficacy is intrinsically linked to its stereochemistry. Phenothrin (B69414) possesses two chiral centers, resulting in four stereoisomers. The commercial product, this compound, is an optimized mixture primarily composed of the two most insecticidally potent isomers: (1R,3R)-trans-phenothrin and (1R,3S)-cis-phenothrin, typically in a 4:1 ratio. This technical guide provides an in-depth analysis of the individual stereoisomers of phenothrin, their specific contributions to insecticidal activity, their collective mode of action on the insect nervous system, and the standardized experimental protocols used to quantify their efficacy.

Introduction to this compound and Stereoisomerism

Phenothrin is a synthetic insecticide structurally modeled after natural pyrethrins. It is an ester formed from 3-phenoxybenzyl alcohol and chrysanthemic acid.[1] The chrysanthemic acid portion of the molecule contains two chiral centers, giving rise to four distinct stereoisomers:

-

(1R,3R)-trans-phenothrin (also known as (+)-trans-phenothrin)

-

(1R,3S)-cis-phenothrin (also known as (+)-cis-phenothrin)

-

(1S,3R)-trans-phenothrin (also known as (-)-trans-phenothrin)

-

(1S,3S)-cis-phenothrin (also known as (-)-cis-phenothrin)

The insecticidal activity of phenothrin resides almost exclusively in the (1R)-isomers.[2] Consequently, the commercial product known as This compound (or sumithrin) is a refined mixture containing at least 95% (1R) isomers, with a typical trans:cis ratio of 4:1.[1][2] This enrichment of the most active isomers maximizes efficacy while reducing the environmental load of less active or inactive components.

Mechanism of Action: A Stereospecific Neurotoxic Effect

Like other Type I pyrethroids, the primary mode of action for this compound is the disruption of normal nerve function in insects.[2] The target site is the voltage-gated sodium channel (VGSC), an integral protein in the membrane of nerve cells responsible for the propagation of action potentials.[3]

The insecticidal action unfolds through the following steps:

-

Binding: this compound binds to a specific site on the open state of the VGSC. This interaction is highly stereospecific, with the (1R) isomers exhibiting a much stronger affinity than their (1S) counterparts.

-

Channel Modification: The binding of this compound prevents the sodium channel from closing (inactivating) in a timely manner.[3]

-

Prolonged Sodium Influx: This delayed closing leads to a prolonged influx of sodium ions (Na+) into the neuron.

-

Hyperexcitation: The excessive influx of positive ions causes the nerve to fire repetitively and uncontrollably, a state known as hyperexcitation.

-

Paralysis and Death: This sustained nerve firing leads to tremors, loss of motor control, paralysis, and ultimately the death of the insect.

Mammals are significantly less susceptible to this compound due to a combination of factors, including higher body temperatures that promote faster metabolic breakdown of the compound and differences in the sensitivity of their sodium channels.[2]

Quantitative Insecticidal Activity of Stereoisomers

The insecticidal potency of phenothrin isomers varies significantly. Studies consistently show that the (1R)-trans isomer is the most active, followed by the (1R)-cis isomer. The (1S) isomers are considered relatively non-toxic. The combination of the two (1R) isomers in this compound has been optimized for maximum insecticidal effect.

The following table summarizes the relative toxicity of phenothrin stereoisomers when applied topically to the housefly, Musca domestica.

| Stereoisomer | Configuration | Relative Toxicity (LD50) vs. (1R,3R)-trans |

| (1R,3R)-phenothrin | (+)-trans | 1.00 (Most Active) |

| (1R,3S)-phenothrin | (+)-cis | ~2-3x Less Active |

| (1S,3S)-phenothrin | (-)-cis | Very Low Activity |

| (1S,3R)-phenothrin | (-)-trans | Very Low Activity |

| Data is synthesized from relative efficacy reports where the (+)-trans isomer is the benchmark for highest activity. |

Experimental Protocols for Efficacy Evaluation

Determining the insecticidal efficacy of this compound and its isomers requires standardized bioassays. The topical application method to determine the Median Lethal Dose (LD50) is a cornerstone of insecticide toxicology.[4][5]

Protocol: Topical Application Bioassay for LD50 Determination

1. Objective: To determine the dose of an insecticide that is lethal to 50% of a test population of insects (e.g., Musca domestica) after a defined period (typically 24 hours).

2. Materials:

-

Insecticide stock solution of known concentration.

-

High-purity solvent (e.g., acetone).

-

Microsyringe applicator or micropipette capable of delivering precise volumes (e.g., 0.1-1.0 µL).

-

Laboratory-reared, insecticide-susceptible adult insects of a consistent age and weight (e.g., 3-5 day old female houseflies).[6]

-

CO2 or chilling plate for insect anesthetization.

-

Holding containers (e.g., ventilated cups) with food and water source.

-

Controlled environment chamber (25±2°C, 60±10% RH).

3. Methodology:

-

Preparation of Dosing Solutions: Prepare a series of at least five serial dilutions of the insecticide in the chosen solvent. Doses should be selected to produce a range of mortalities, ideally from >0% to <100%.[5] A control group receives the solvent only.

-

Insect Handling: Anesthetize a batch of insects using CO2 or chilling. Work with manageable group sizes (e.g., 10-20 insects per replicate).

-

Topical Application: Using the microapplicator, apply a precise volume (e.g., 0.5 µL) of a dosing solution directly to the dorsal thorax of each anesthetized insect.[5]

-

Incubation: Place the treated insects into the labeled holding containers. Provide them with a food source (e.g., sugar cube) and water. Transfer them to the controlled environment chamber.

-

Mortality Assessment: After 24 hours, record the number of dead or moribund insects in each replicate. An insect is considered moribund if it is incapable of coordinated movement.

-

Data Analysis:

-

Correct for any control mortality using Abbott's formula: Corrected % Mortality = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] * 100.

-

Perform a Probit analysis on the dose-response data to calculate the LD50 value and its 95% confidence limits.[7] The LD50 is typically expressed in nanograms or micrograms of insecticide per insect (ng/insect or µ g/insect ).[8]

-

Conclusion

The insecticidal activity of phenothrin is fundamentally dictated by its stereochemical configuration. The (1R)-isomers, particularly (1R,3R)-trans-phenothrin, are responsible for the potent neurotoxic effects that make this compound an effective insecticide. The commercial formulation, this compound, leverages this structure-activity relationship by enriching the final product with the most active isomers. This targeted approach ensures high efficacy against pests while minimizing the application of less active chemical entities into the environment. A thorough understanding of this stereoselectivity and the standardized protocols to measure it are critical for the continued development and responsible use of pyrethroid insecticides in research and pest management.

References

- 1. Phenothrin, d- (EHC 96, 1990) [inchem.org]

- 2. This compound Technical Fact Sheet [npic.orst.edu]

- 3. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Resistance of House Fly, Musca domestica L. (Diptera: Muscidae), to Five Insecticides in Zhejiang Province, China: The Situation in 2017 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciforum.net [sciforum.net]

Sumithrin: A Technical Overview for Researchers

An In-depth Guide to the Physicochemical Properties, Mechanism of Action, and Analytical Methodologies for the Synthetic Pyrethroid Insecticide.

Sumithrin, also known as d-phenothrin, is a synthetic pyrethroid insecticide widely employed in public health and agriculture for the control of a broad spectrum of insect pests.[1][2] As a member of the Type I pyrethroids, its mode of action is characterized by rapid knockdown and lethal effects on target organisms.[3][4][5] This technical guide provides a comprehensive overview of Sumithrin's chemical identity, toxicological profile, mechanism of action, and detailed analytical protocols for its detection, tailored for researchers, scientists, and professionals in drug and pesticide development.

Chemical Identification

Sumithrin is a synthetic ester derived from chrysanthemic acid.[5][6] It is a mixture of cis and trans isomers.[5] The fundamental chemical identifiers for Sumithrin are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | 3-phenoxybenzyl (1RS,3RS;1RS,3SR)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | [7] |

| CAS Number | 26002-80-2 (for the racemic mixture) | [7][8][9][10][11][12] |

| cis-d-Phenothrin CAS No. | 51186-88-0 | [13] |

| trans-d-Phenothrin CAS No. | 26046-85-5 | [13] |

| Molecular Formula | C₂₃H₂₆O₃ | [8][13] |

| Molecular Weight | 350.45 g/mol | [8][13] |

| Synonyms | Phenothrin, this compound | [7][14] |

Toxicological Profile

Sumithrin exhibits high efficacy against insects and relatively low toxicity to mammals, a characteristic feature of pyrethroids.[4][15] Its toxicity is primarily mediated through neurotoxic effects.[5] A summary of key toxicological data is presented below.

| Toxicity Endpoint | Species | Value | Reference |

| Acute Oral LD₅₀ | Bobwhite quail | >2510 mg/kg | [7] |

| Acute Oral LD₅₀ | Rat | >5000 mg/kg | [5] |

| Acute Dermal LD₅₀ | Rat | >2000 mg/kg | [7] |

| Acute Inhalation LC₅₀ (4-hour) | Rat | >2.10 mg/L of air | [16] |

| Dietary LC₅₀ | Bobwhite quail | >5000 mg/kg | [7] |

| Aquatic Toxicity (EC₅₀) | Daphnia magna (Water flea) | 2.0 ppb | [12] |

Mechanism of Action: Neurological Disruption

The primary mechanism of action for Sumithrin involves the disruption of the insect's nervous system.[1] It specifically targets the voltage-gated sodium channels located in the nerve cell membranes.[1] These channels are crucial for the propagation of nerve impulses. Sumithrin binds to these channels and prolongs their open state, which prevents the nerve from repolarizing.[1][4] This leads to a continuous influx of sodium ions, causing a state of hyperexcitation in the neuron.[1] The constant firing of the nerve leads to tremors, uncoordinated movement, paralysis, and ultimately the death of the insect.[1]

Synthetic Pathway Overview

The synthesis of phenothrin, like other pyrethroids, is a multi-step process. A common method involves the esterification of 3-phenoxybenzyl alcohol with chrysanthemoyl chloride.[6] This process combines the alcohol moiety with the acid moiety to form the final ester product.

Experimental Protocols: Analytical Determination of Sumithrin

The detection and quantification of Sumithrin in environmental samples are critical for regulatory monitoring and research. The following protocols are based on validated methods for soil and water matrices.

Protocol 1: Analysis of Sumithrin in Soil by GC-MS

This protocol outlines the extraction and analysis of this compound isomers in soil.

1. Sample Preparation and Extraction:

-

Weigh 10g of soil into a centrifuge tube.

-

Fortify with an appropriate amount of this compound standard solution for calibration and quality control.

-

Add 20 mL of a mixture of acetone (B3395972) and n-hexane (1:1, v/v).

-

Shake vigorously for 1 hour on a horizontal shaker.

-

Centrifuge to separate the phases.

-

Collect the supernatant (extract).

-

Repeat the extraction process on the soil pellet with another 20 mL of the solvent mixture.

-

Combine the supernatants.

2. Extract Cleanup:

-

Activate Florisil in a drying oven at 130°C overnight.

-

Pack a chromatography column with the activated Florisil.

-

Concentrate the combined extract to a small volume using a rotary evaporator.

-

Load the concentrated extract onto the Florisil column.

-

Elute the analytes with a suitable solvent system (e.g., a mixture of n-hexane and diethyl ether).

-

Collect the eluate.

3. Final Concentration and Analysis:

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1.0 mL of toluene (B28343) for GC-MS analysis.

4. GC-MS Conditions:

-

Gas Chromatograph: Agilent GC system or equivalent.

-

Column: DB-5ms or similar capillary column.

-

Oven Temperature Program: 95°C for 0.75 min, then ramp at 15°C/min to 250°C, then ramp at 10°C/min to 275°C, and hold for 7 min.[13]

-

Injector: Splitless mode.

-

Mass Spectrometer: Electron Impact (EI) ionization.

-

Source Temperature: 275°C.[13]

-

Mode: Selected Ion Monitoring (SIM) or MS/MS for enhanced specificity.

-

Ions Monitored (SIM): m/z 183, 123, 184.[13]

-

MS/MS Transitions: 183 m/z -> 168 m/z, 183 m/z -> 165 m/z, 183 m/z -> 153 m/z.[13]

Protocol 2: Analysis of Sumithrin in Water by LC-MS/MS

This protocol details the determination of this compound in surface water.

1. Sample Preparation and Extraction:

-

Measure 500 mL of the water sample into a separatory funnel.

-

Add 200 mL of n-hexane and shake for approximately 1 minute.

-

Allow the phases to separate and transfer the n-hexane (upper) layer to a round-bottom flask.

-

Repeat the extraction of the aqueous phase with another 200 mL of n-hexane.

-

Combine the n-hexane extracts.

2. Solvent Exchange and Concentration:

-

Concentrate the combined hexane (B92381) extracts to about 2 mL using a rotary evaporator at a temperature below 35°C.

-

Add 100 mL of acetone to the flask and concentrate again to about 5 mL. This step serves to exchange the solvent.

-

Transfer the extract to a 15 mL centrifuge tube.

-

Rinse the flask with small volumes of hexane and acetone, and add the rinsings to the centrifuge tube.

-

Evaporate the combined solution to dryness under a stream of nitrogen at room temperature.

3. Final Preparation and Analysis:

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: Agilent 1290 Infinity series or equivalent.[17]

-

Column: Agilent Poroshell C8 (50 mm length, 3.0 mm i.d., 2.7 µm particle size).[17]

-

Mobile Phase: A gradient of water and acetonitrile, both containing a suitable modifier like formic acid.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.

Analytical Workflow Diagram

The general workflow for the analysis of Sumithrin in environmental samples is depicted below.

References

- 1. What is the mechanism of Phenothrin? [synapse.patsnap.com]

- 2. epa.gov [epa.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Pyrethroid - Wikipedia [en.wikipedia.org]

- 5. beyondpesticides.org [beyondpesticides.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound Technical Fact Sheet [npic.orst.edu]

- 8. accustandard.com [accustandard.com]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. accustandard.com [accustandard.com]

- 11. SUMITHRIN™ | Agro & Life Solutions | SUMITOMO CHEMICAL [sumitomo-chem.co.jp]

- 12. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]

- 13. epa.gov [epa.gov]

- 14. Phenothrin - Wikipedia [en.wikipedia.org]

- 15. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. caps.ceris.purdue.edu [caps.ceris.purdue.edu]

- 17. epa.gov [epa.gov]

An In-depth Technical Guide on the Physical and Chemical Properties of d-Phenothrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of d-phenothrin, a synthetic pyrethroid insecticide. The information is curated to support research, scientific analysis, and drug development activities.

Chemical Identity and Nomenclature

This compound, also known as sumithrin, is a Type I pyrethroid insecticide.[1] It is a synthetic chemical modeled after the natural pyrethrins (B594832) found in chrysanthemum flowers.[1][2] First synthesized in 1969 and registered in the United States in 1976, this compound is a mixture of isomers, with the technical grade containing at least 95% of the 1R isomers, in a typical ratio of 1:4 for the cis and trans isomers.[1][3] The 1R-trans isomer is noted to be more toxic than the 1R-cis isomer.[1]

| Identifier | Value |

| IUPAC Name | 3-phenoxybenzyl (1RS,3RS;1RS,3SR)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate[1] |

| CAS Number | 26002-80-2[1][4] |

| Molecular Formula | C₂₃H₂₆O₃[5][6] |

| Molecular Weight | 350.46 g/mol [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and potential for interaction with biological systems.

| Property | Value | Conditions |

| Physical State | Pale yellow to yellow-brown viscous liquid[3][7] | Room Temperature |

| Odor | Faint, characteristic[7] | - |

| Melting Point | < -20 °C[8] | - |

| Boiling Point | > 290 °C[4][7] | - |

| Density | 1.06 g/mL[7][9] | 20 °C |

| Vapor Pressure | 1.43 x 10⁻⁷ mmHg (1.9 x 10⁻⁵ Pa)[1][7] | 21 °C |

| Water Solubility | < 9.7 µg/L[1][7] | 25 °C |

| Solubility in Organic Solvents | Soluble in xylene, acetone, hexane, ethanol, refined kerosene, and chloroform (B151607) (>50%)[9] | - |

| Octanol-Water Partition Coefficient (log Kow) | 6.01[1][10] | 20 °C |

| pKa | Not available | - |

Chemical Stability and Reactivity

Hydrolysis: this compound is stable to hydrolysis under anaerobic conditions at all pH values, with a reported half-life of 173 days.[1] In sterile aqueous solutions, hydrolysis half-lives of 301, 495-578, and 91-120 days have been reported at pH 5, 7, and 9, respectively, indicating susceptibility to alkaline hydrolysis.[11]

Photolysis: this compound is readily degraded by sunlight.[1] In clear, shallow water, it has an aqueous photolysis half-life of 6.5 days.[1] In the air, it degrades rapidly through photolytic reactions with ozone and hydroxyl radicals, with estimated atmospheric half-lives of 38.4 minutes and 1.2 hours, respectively.[1] On plant surfaces, the half-life is less than one day.[12]

Thermal Stability: It is stable for 2 years under normal temperatures and for three months at 60°C.[9]

Reactivity: this compound is hydrolyzed by alkalis but is stable in neutral or weakly acidic media.[11] It is incompatible with alkaline materials.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are typically based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The following are generalized methodologies representative of the procedures that would be employed.

Determination of Water Solubility (Shake Flask Method - based on OECD Guideline 105)

-

Preparation: A supersaturated solution of this compound in deionized water is prepared in a flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours).

-

Phase Separation: The solution is centrifuged or filtered to remove undissolved this compound.

-

Analysis: The concentration of this compound in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Replicates: The experiment is performed in triplicate to ensure the reliability of the results.

Determination of Hydrolysis Rate (based on OECD Guideline 111)

-

Buffer Preparation: Sterile aqueous buffer solutions are prepared at different pH values (e.g., pH 4, 7, and 9).

-

Test Solution Preparation: A stock solution of this compound is prepared in a water-miscible solvent. A small aliquot of the stock solution is added to each buffer solution to achieve the desired test concentration.

-

Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Aliquots of the test solutions are taken at various time intervals.

-

Analysis: The concentration of this compound remaining in each sample is determined using a specific and sensitive analytical method like HPLC or GC-MS.

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of this compound versus time. The half-life at each pH is then calculated from the first-order rate constant.

Determination of Photolysis Rate (based on OECD Guideline 316)

-

Test Solution Preparation: An aqueous solution of this compound is prepared in a photolysis-grade quartz or borosilicate glass vessel.

-

Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark at the same temperature.

-

Sampling: Samples are withdrawn from both the irradiated and dark control vessels at specific time points.

-

Analysis: The concentration of this compound in each sample is quantified using an appropriate analytical technique (e.g., HPLC, GC-MS).

-

Data Analysis: The rate of photolysis is calculated from the difference in the degradation rate between the irradiated and dark control samples. The photolytic half-life is then determined.

Signaling Pathway and Experimental Workflows

Mechanism of Action on Voltage-Gated Sodium Channels

This compound, as a Type I pyrethroid, exerts its insecticidal effect by targeting the voltage-gated sodium channels in the nervous system of insects.[10] It binds to the sodium channels and modifies their gating kinetics, leading to a prolongation of the open state. This results in a persistent influx of sodium ions, causing nerve hyperexcitation, repetitive firing, and eventual paralysis and death of the insect.

Caption: Mechanism of this compound neurotoxicity.

Generalized Experimental Workflow for this compound Analysis in Water

The analysis of this compound in environmental samples such as water requires a multi-step process to extract and quantify the compound accurately.

Caption: Generalized workflow for this compound analysis in water.

References

- 1. This compound Technical Fact Sheet [npic.orst.edu]

- 2. massnrc.org [massnrc.org]

- 3. Phenothrin, d- (EHC 96, 1990) [inchem.org]

- 4. Phenothrin - Wikipedia [en.wikipedia.org]

- 5. Buy this compound | 26046-85-5 [smolecule.com]

- 6. This compound 97.00% | CAS: 26046-85-5 | AChemBlock [achemblock.com]

- 7. This compound (UK PID) [inchem.org]

- 8. sumitomo-chem.com.au [sumitomo-chem.com.au]

- 9. This compound ,China this compound Manufacturer,Supplier & Factory - SHANGHAI SKYBLUE CHEMICAL CO.,LTD. [skybluechem.com]

- 10. This compound (Ref: OMS 1809) [sitem.herts.ac.uk]

- 11. Phenothrin | C23H26O3 | CID 4767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound Fact Sheet [npic.orst.edu]

history and development of synthetic pyrethroids like d-phenothrin

An In-depth Technical Guide on the History and Development of Synthetic Pyrethroids with a Focus on d-Phenothrin

Introduction

Synthetic pyrethroids represent a significant class of insecticides that have been pivotal in agriculture and public health for decades.[1][2] Modeled after the natural insecticidal compounds, pyrethrins (B594832), found in chrysanthemum flowers, these synthetic analogues offer enhanced stability and efficacy.[1][3] This guide provides a comprehensive overview of the historical development of synthetic pyrethroids, with a detailed focus on the synthesis, mechanism of action, and toxicological profile of this compound, a widely used Type I pyrethroid.

Historical Development of Synthetic Pyrethroids

The journey of synthetic pyrethroids began with the study of natural pyrethrins, which have been used as insecticides for centuries.[2] The elucidation of the chemical structures of pyrethrin I and II in the 1920s laid the groundwork for the synthesis of artificial analogues.[1]

The development of synthetic pyrethroids can be broadly categorized into generations, each marked by improvements in photostability and insecticidal potency.

-

First Generation (1960s): Following the first synthesis of a pyrethroid, allethrin, in 1949, the 1960s saw the development of compounds like tetramethrin, resmethrin, and bioresmethrin.[1][4][5][6] While more active than natural pyrethrins, these early pyrethroids were still susceptible to degradation in sunlight, limiting their agricultural applications.[1] Phenothrin was first synthesized in 1969.[7]

-

Second Generation (1970s): A major breakthrough occurred in the 1970s with the synthesis of photostable pyrethroids.[2] Compounds like permethrin, cypermethrin, and deltamethrin (B41696) exhibited greater persistence in the environment, making them suitable for broad-scale agricultural use.[1][2] This era also saw the development of fenvalerate, the first commercialized pyrethroid without a cyclopropane (B1198618) ring.[1] this compound was first registered with the United States Environmental Protection Agency (U.S. EPA) in 1976.[7]

| Year | Development | Significance |

| 1920s | Elucidation of pyrethrin I and II structures[1] | Paved the way for synthetic analogues. |

| 1949 | Synthesis of Allethrin[4][6] | First synthetic pyrethroid.[1][4] |

| 1960s | Development of first-generation pyrethroids (e.g., tetramethrin, resmethrin)[1] | More active than natural pyrethrins but unstable in sunlight.[1] |

| 1969 | Synthesis of Phenothrin[7] | A key Type I pyrethroid. |

| 1970s | Development of second-generation, photostable pyrethroids (e.g., permethrin, deltamethrin)[1][2] | Suitable for agricultural use due to increased persistence.[1][2] |

| 1972 | Development of Fenvalerate[1] | First commercial pyrethroid without a cyclopropane ring.[1] |

| 1976 | U.S. EPA registration of this compound[7] | Wider use in various applications. |

This compound: A Technical Profile

This compound, also known as sumithrin, is a Type I pyrethroid insecticide.[7] It is a synthetic chemical modeled after the pyrethrin components of pyrethrum.[7]

Chemical and Physical Properties

This compound is a mixture of the (1R)-cis and (1R)-trans isomers of phenothrin, with the 1R-trans isomer being more insecticidally active.[7][8] It is a colorless to yellow-brown liquid with a faint odor.[9]

| Property | Value |

| IUPAC Name | 3-phenoxybenzyl (1RS,3RS;1RS,3SR)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate[7] |

| CAS Registry Number | 26002-80-2[7] |

| Molecular Formula | C23H26O3 |

| Molecular Weight | 350.46 g/mol [7] |

| Vapor Pressure | 1.43 x 10-7 mmHg at 21 °C[7] |

| Water Solubility | <9.7 μg/L at 25 °C[7] |

| Octanol-Water Partition Coefficient (log Kow) | 6.01[7] |

Mechanism of Action

Like other Type I pyrethroids, this compound primarily targets the nervous system of insects.[7] It acts on the voltage-gated sodium channels in nerve cell membranes, preventing their closure after activation.[1] This leads to a prolonged influx of sodium ions, causing repetitive nerve discharges and increased excitation, ultimately resulting in paralysis and death of the insect.[1][7]

dot

References

- 1. Pyrethroid - Wikipedia [en.wikipedia.org]

- 2. History of Pyrethroids [pyrethroids.com]

- 3. beyondpesticides.org [beyondpesticides.org]

- 4. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The history of extensive structural modifications of pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound Technical Fact Sheet [npic.orst.edu]

- 8. This compound (UK PID) [inchem.org]

- 9. This compound Fact Sheet [npic.orst.edu]

An In-Depth Technical Guide to the Mode of Action of d-Phenothrin as a Type I Pyrethroid

For Researchers, Scientists, and Drug Development Professionals

Abstract

d-Phenothrin, a synthetic Type I pyrethroid insecticide, exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs), which are fundamental to the propagation of action potentials in the nervous system. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound. By prolonging the open state of VGSCs, this compound disrupts normal nerve function, leading to hyperexcitability, paralysis, and ultimately death in susceptible insects. This document details the specific interactions with VGSCs, the resultant alterations in channel kinetics, and the experimental protocols employed to elucidate these effects. Due to a scarcity of publicly available quantitative data specifically for this compound, this guide also presents comparative data from other well-studied Type I pyrethroids to provide a robust understanding of its expected activity.

Introduction: this compound and the Pyrethroid Family

This compound, also known as sumithrin, is a synthetic insecticide modeled after the natural pyrethrins (B594832) found in chrysanthemum flowers.[1] It is classified as a Type I pyrethroid, a designation based on its chemical structure and the toxicological syndrome it induces.[2][3] Structurally, Type I pyrethroids lack the α-cyano group present in their Type II counterparts.[2] This structural difference results in a distinct set of neurotoxic effects. While Type II pyrethroids typically cause a more prolonged channel opening leading to a long-lasting membrane depolarization and conduction block, Type I pyrethroids like this compound induce repetitive neuronal firing, leading to tremors and hyperactivity.[1]

The primary target of all pyrethroids is the voltage-gated sodium channel (VGSC), a transmembrane protein crucial for the rising phase of the action potential in neurons.[2][4] By modulating the function of these channels, this compound effectively disrupts the nervous systems of insects.

Molecular Mechanism of Action

The core of this compound's insecticidal activity lies in its ability to modify the gating kinetics of voltage-gated sodium channels.[1][4] Specifically, this compound binds to the VGSC and slows both the inactivation and deactivation processes.[4][5] This leads to a persistent influx of sodium ions, causing prolonged depolarization of the neuronal membrane and resulting in repetitive firing of action potentials.[1]

Interaction with Voltage-Gated Sodium Channels

Voltage-gated sodium channels are complex transmembrane proteins that cycle through three primary states: resting (closed), open (activated), and inactivated. The precise and rapid transition between these states is essential for normal nerve impulse transmission. This compound is thought to bind preferentially to the open state of the sodium channel, although interaction with the resting state has also been observed for some Type I pyrethroids.[6] This interaction stabilizes the channel in a modified open state.[4]

Effects on Sodium Channel Kinetics

The binding of this compound to the VGSC results in several key alterations to its kinetics:

-

Prolonged Channel Opening: The most significant effect is the slowing of the channel's transition from the open to the inactivated state. This leads to a persistent inward sodium current during membrane depolarization.

-

Slowed Deactivation: The closing of the channel upon repolarization of the membrane is also delayed. This results in a characteristic "tail current" of sodium ions flowing into the cell even after the stimulus has ceased.[4] The decay rate of this tail current is a key indicator of pyrethroid activity, with Type I pyrethroids generally exhibiting a faster decay than Type II pyrethroids.[4]

-

Repetitive Firing: The prolonged depolarization caused by the persistent sodium influx can lead to the generation of multiple, uncontrolled action potentials in response to a single stimulus.[1]

The following Graphviz diagram illustrates the signaling pathway of this compound's action on the voltage-gated sodium channel.

This compound's interaction with the voltage-gated sodium channel.

Quantitative Data on this compound's Effects

While extensive quantitative data for this compound's effects on VGSCs is limited in the public domain, data from studies on other Type I pyrethroids can provide a comparative framework. The following tables summarize typical quantitative parameters measured in electrophysiology experiments.

Table 1: Comparative Electrophysiological Effects of Type I Pyrethroids on Voltage-Gated Sodium Channels

| Parameter | Typical Effect of Type I Pyrethroids | Reference Compound Data (Permethrin) |

| EC50 for Tail Current Induction | Varies depending on the specific compound and channel subtype. | ~1-10 µM on certain insect sodium channel isoforms. |

| Tail Current Decay Kinetics (τ) | Faster decay compared to Type II pyrethroids. | In honeybee antennal lobe neurons, 10 µM permethrin (B1679614) resulted in a residual tail current of 34±11% at 600 ms (B15284909) after the stimulus.[1] |

| Shift in Voltage-Dependence of Activation | Typically a hyperpolarizing shift, making the channel more likely to open at more negative membrane potentials. | A hyperpolarizing shift of several millivolts is commonly observed. |

| Modification of Inactivation Kinetics | Slowing of the inactivation process. | Significant slowing of the inactivation time constant. |

Note: The data for permethrin is provided as a representative example of a Type I pyrethroid and may not be identical to the values for this compound.

Experimental Protocols

The characterization of this compound's effects on voltage-gated sodium channels primarily relies on electrophysiological techniques. The two most common methods are the two-electrode voltage clamp (TEVC) using Xenopus oocytes and whole-cell patch-clamp recordings from neurons or other excitable cells.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is ideal for studying heterologously expressed ion channels, allowing for the investigation of specific channel subtypes and the effects of mutations.

Methodology:

-

Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from female Xenopus laevis frogs.

-

Prepare and inject complementary RNA (cRNA) encoding the desired voltage-gated sodium channel α- and β-subunits into the oocytes.

-

Incubate the oocytes for 2-5 days to allow for channel expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

-

Use a voltage-clamp amplifier to control the membrane potential and record the resulting sodium currents.

-

-

Voltage Protocols:

-

Activation Protocol: From a holding potential of -100 mV, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments) to determine the current-voltage (I-V) relationship and the voltage-dependence of activation.

-

Inactivation Protocol: From a holding potential of -100 mV, apply a series of conditioning pre-pulses to various potentials before a test pulse to a fixed potential (e.g., -10 mV) to determine the voltage-dependence of steady-state inactivation.

-

Tail Current Protocol: Apply a depolarizing pulse to open the channels, followed by repolarization to a negative potential to observe the tail current.

-

-

Data Analysis:

-

Measure the peak inward current, the sustained (late) current at the end of the depolarizing pulse, and the amplitude and decay kinetics of the tail current upon repolarization.

-

Construct concentration-response curves by applying increasing concentrations of this compound and measuring the effect on the late current or tail current to determine the EC₅₀.

-

Analyze shifts in the voltage-dependence of activation and inactivation by fitting the data with the Boltzmann equation.

-

The following Graphviz diagram illustrates the experimental workflow for TEVC.

Experimental workflow for TEVC analysis of this compound.

Whole-Cell Patch-Clamp

This technique allows for the study of sodium channels in their native neuronal environment or in mammalian cell lines expressing specific channel subtypes.

Methodology:

-

Cell Preparation:

-

Culture primary neurons or a suitable cell line (e.g., HEK293) expressing the desired VGSC subtype.

-

Plate cells on coverslips for recording.

-

-

Electrophysiological Recording:

-

Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

-

Use a micropipette puller to fabricate a glass recording electrode (2-5 MΩ resistance) and fill it with an intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2).

-

Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

-

Voltage Protocols and Data Analysis:

-